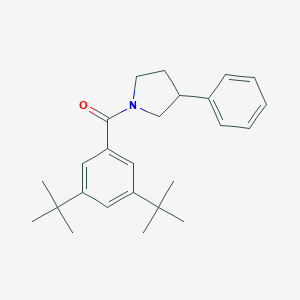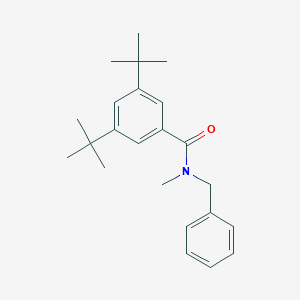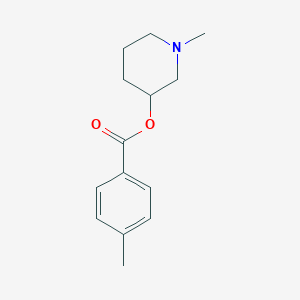
1-Methyl-3-piperidinyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-piperidinyl 4-methylbenzoate, also known as MPMB, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and piperidine and has a molecular formula of C16H21NO2. MPMB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-piperidinyl 4-methylbenzoate is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, including the dopamine and serotonin receptors. This compound has been shown to have a high affinity for these receptors, which makes it a useful tool for studying the function of these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can have effects on mood, behavior, and cognition. This compound has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of opioid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-3-piperidinyl 4-methylbenzoate in lab experiments is its high purity and stability. This compound is a well-characterized compound that is readily available from commercial sources. It is also relatively easy to handle and store. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 1-Methyl-3-piperidinyl 4-methylbenzoate. One area of interest is the development of new piperidine derivatives that have improved biological activity. Another area of interest is the study of the role of dopamine and serotonin receptors in various neurological and psychiatric disorders. Additionally, there is interest in developing new synthetic methods for the production of this compound and related compounds.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-piperidinyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with methyl iodide to form this compound. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
1-Methyl-3-piperidinyl 4-methylbenzoate is primarily used in scientific research as a reagent for the synthesis of other compounds. It is commonly used as a starting material for the synthesis of various piperidine derivatives, which have a wide range of biological activities. This compound is also used as a building block for the synthesis of other compounds such as antipsychotic agents and anti-inflammatory drugs.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)14(16)17-13-4-3-9-15(2)10-13/h5-8,13H,3-4,9-10H2,1-2H3 |
Clé InChI |
ABYXUESOTRGACZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)
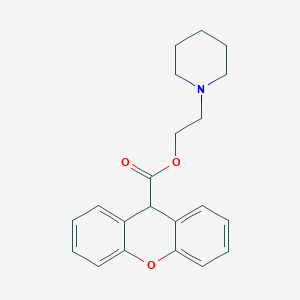
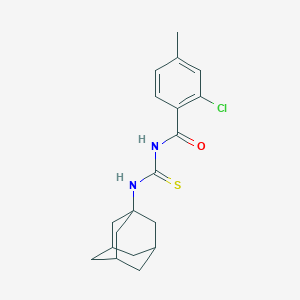
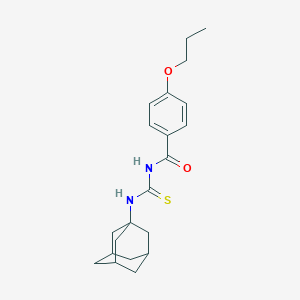
![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)
![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
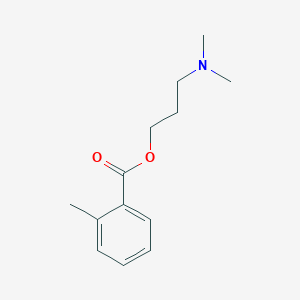
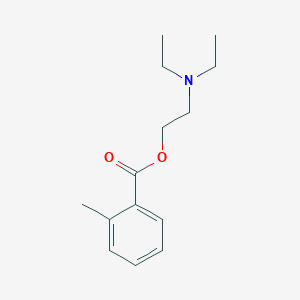
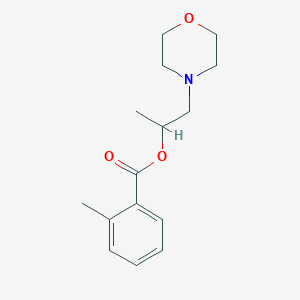
![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
